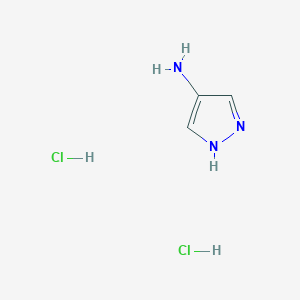

1H-Pyrazol-4-ylamine dihydrochloride

Beschreibung

The exact mass of the compound 1H-Pyrazol-4-ylamine dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1H-Pyrazol-4-ylamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrazol-4-ylamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

1H-pyrazol-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3.2ClH/c4-3-1-5-6-2-3;;/h1-2H,4H2,(H,5,6);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSHPTYYIGQDPOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70537813 | |

| Record name | 1H-Pyrazol-4-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70537813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103286-58-4 | |

| Record name | 1H-Pyrazol-4-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70537813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-pyrazol-4-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1H-Pyrazol-4-ylamine dihydrochloride chemical properties

The pyrazole ring itself can undergo reactions, although it is generally less reactive than benzene. [20]* N-Alkylation/Arylation: The unsubstituted N1 position can be alkylated or arylated using alkyl halides or boronic acids under appropriate conditions. This is a key step in modulating the pharmacokinetic properties of drug candidates. [20]* Electrophilic Substitution: The pyrazole ring is susceptible to electrophilic attack. The presence of the activating amino group directs substitution primarily to the C5 position. [20]

PART 4: Applications in Drug Discovery

1H-Pyrazol-4-ylamine dihydrochloride is not just a chemical curiosity; it is an enabling tool for the discovery of new medicines.

-

Kinase Inhibitors: The scaffold is a common feature in ATP-competitive kinase inhibitors. The pyrazole ring can form crucial hydrogen bonds with the hinge region of the kinase active site, while the 4-amino position serves as an attachment point for side chains that confer potency and selectivity. It has been instrumental in developing inhibitors for targets like CDK2 and RIPK1. [3][4][5]* Fragment-Based Drug Discovery (FBDD): As a small, functionalized heterocycle, it is an ideal fragment for screening against biological targets. Hits can then be elaborated into more potent leads.

-

Scaffold for Combinatorial Libraries: The versatile reactivity of the amino group and the pyrazole nitrogen allows for the rapid synthesis of large libraries of related compounds, which can be screened to identify new drug leads. [15]

PART 5: Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety.

| Hazard Category | Description and Precautionary Statements | Source |

| Acute Toxicity (Oral) | Harmful if swallowed. (H302) Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. | Fisher Scientific,[16] Sigma-Aldrich [10] |

| Skin Irritation | Causes skin irritation. (H315) Wear protective gloves. IF ON SKIN: Wash with plenty of soap and water. | TCI Chemicals,[11] Sigma-Aldrich [10] |

| Eye Irritation | Causes serious eye irritation. (H319) Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Fisher Scientific,[17] TCI Chemicals [11] |

| Respiratory Irritation | May cause respiratory irritation. (H335) Avoid breathing dust. Use only outdoors or in a well-ventilated area. | Fisher Scientific,[16] Sigma-Aldrich [10] |

Recommended Protocols:

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves. [18][19]Avoid generating dust. [18]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [16][17]Due to its hygroscopic nature as a salt, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to maintain quality over time. [17]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [16]

Conclusion

1H-Pyrazol-4-ylamine dihydrochloride is a deceptively simple molecule that holds significant power for the medicinal chemist. Its stable, soluble salt form, combined with the versatile reactivity of the pyrazole core and the 4-amino group, makes it a high-value starting material for the synthesis of complex and biologically active compounds. From foundational kinase inhibitor programs to the construction of diverse screening libraries, this pyrazole derivative continues to be a relevant and indispensable tool in the ongoing quest for novel therapeutics.

References

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Google AI.

-

Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Retrieved January 12, 2026, from [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved January 12, 2026, from [Link]

- Safety Data Sheet - 1-(1-propyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride. (2026). Angene Chemical.

- Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.

- Sharma, M. (n.d.). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. IJTSRD.

- SAFETY DATA SHEET - Pyrazole. (2025). Fisher Scientific.

- SAFETY DATA SHEET. (2025). Sigma-Aldrich.

- 1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride. (n.d.). Chem-Impex.

- SAFETY DATA SHEET - 4-Amino-1H-pyrazole. (2025). Fisher Scientific.

-

1-Methyl-1H-pyrazol-4-ylamine hydrochloride. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

- SAFETY DATA SHEET - methyl 5-(oxan-4-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate hydrochloride. (n.d.). Enamine.

-

New Trends in the Chemistry of 5-Aminopyrazoles. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]

- Supplementary Information. (n.d.). The Royal Society of Chemistry.

-

1H-pyrazol-4-amine. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. (2017). ACS Omega. Retrieved January 12, 2026, from [Link]

-

3(5)-aminopyrazole. (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]

- SAFETY DATA SHEET. (2025). Enamine.

-

Understanding the Chemical Properties and Applications of 1H-Pyrazole-1-carboxamidine Hydrochloride. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 12, 2026, from [Link]

- SAFETY DATA SHEET - 5-Aminopyrazole-4-carboxamide hemisulphate. (2025). Thermo Fisher Scientific.

-

Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023). PubMed. Retrieved January 12, 2026, from [Link]

-

Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023). MDPI. Retrieved January 12, 2026, from [Link]

-

Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

- SAFETY DATA SHEET - 3-Aminopyrazole. (2024). TCI Chemicals.

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). NIH. Retrieved January 12, 2026, from [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. Retrieved January 12, 2026, from [Link]

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). [No Source Found].

- Recent developments in aminopyrazole chemistry. (2009). ARKIVOC.

- SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. (2004). [No Source Found].

-

1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

-

1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

- Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. (2015). The Royal Society of Chemistry.

-

1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

-

Recent developments in aminopyrazole chemistry. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]

-

3-methyl-1H-pyrazol-4-amine. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. CAS 103286-58-4 | 1H-Pyrazol-4-ylamine dihydrochloride - Synblock [synblock.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. 4-Aminopyrazole 95 28466-26-4 [sigmaaldrich.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. researchgate.net [researchgate.net]

- 13. arkat-usa.org [arkat-usa.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

- 18. angenechemical.com [angenechemical.com]

- 19. enamine.enamine.net [enamine.enamine.net]

An In-depth Technical Guide to the Solubility of 1H-Pyrazol-4-ylamine Dihydrochloride in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 1H-Pyrazol-4-ylamine dihydrochloride, a crucial building block in modern medicinal chemistry. Recognizing the pivotal role of solubility in drug development, this document moves beyond a simple recitation of data. Instead, it offers a detailed exploration of the underlying chemical principles governing the solubility of this heterocyclic amine salt. Researchers, scientists, and drug development professionals will find actionable insights, field-proven experimental protocols, and a robust theoretical grounding to inform their work. The guide emphasizes a self-validating system of experimental design, ensuring the generation of reliable and reproducible solubility data.

Introduction: The Strategic Importance of Pyrazole Scaffolds and Solubility

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents.[1][2] Its metabolic stability and versatile substitution patterns have led to its incorporation in a wide array of drugs, from anti-inflammatory agents to anti-cancer therapies.[3][4] 1H-Pyrazol-4-ylamine dihydrochloride (CAS: 103286-58-4) serves as a key intermediate in the synthesis of these complex pharmaceutical compounds.

The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, with poor aqueous and organic solvent solubility being a primary cause of attrition. The dihydrochloride salt form of 1H-Pyrazol-4-ylamine is intended to enhance aqueous solubility, a critical factor for bioavailability.[5][6] However, its solubility in organic solvents is equally important for various stages of drug development, including synthesis, purification, formulation, and quality control. This guide provides the necessary tools to systematically evaluate this crucial parameter.

Physicochemical Properties and Their Influence on Solubility

1H-Pyrazol-4-ylamine dihydrochloride is a salt, meaning it is comprised of the protonated pyrazole amine and two chloride counter-ions. This ionic character fundamentally dictates its solubility profile.

The presence of the amine group and the pyrazole ring's nitrogen atoms allows for hydrogen bonding, while the dihydrochloride form introduces strong ion-dipole interactions. The solubility of this compound in any given solvent is a delicate balance between the energy required to break the crystal lattice of the solid and the energy released upon solvation of the ions.

Generally, amine salts exhibit higher solubility in polar solvents, particularly those capable of hydrogen bonding, and lower solubility in nonpolar solvents.[8][9] The dihydrochloride nature of this compound suggests a high lattice energy, which will require highly polar solvents to overcome.

Illustrative Solubility Data

While extensive, publicly available quantitative solubility data for 1H-Pyrazol-4-ylamine dihydrochloride across a wide range of organic solvents is limited, the following table provides an illustrative summary based on general principles of amine salt solubility. This data should be considered a starting point, with experimental verification being essential.

| Solvent | Classification | Expected Solubility (at 25°C) | Rationale |

| Water | Protic, Polar | Highly Soluble | The dihydrochloride salt readily dissociates in water, and the resulting ions are effectively solvated by the highly polar water molecules. |

| Methanol | Protic, Polar | Soluble | The hydroxyl group of methanol can effectively solvate both the cation and the chloride anions through hydrogen bonding and dipole-dipole interactions. |

| Ethanol | Protic, Polar | Moderately Soluble | Similar to methanol, but the increased nonpolar character of the ethyl group slightly reduces its solvating power for highly ionic compounds. |

| Isopropanol | Protic, Polar | Sparingly Soluble | The bulkier isopropyl group further diminishes the solvent's ability to effectively surround and stabilize the ions of the salt. |

| Acetonitrile | Aprotic, Polar | Sparingly Soluble | While polar, acetonitrile is aprotic and a weaker hydrogen bond acceptor, making it less effective at solvating the protonated amine and chloride ions compared to protic solvents. |

| Dimethylformamide (DMF) | Aprotic, Polar | Moderately Soluble | DMF is a strong hydrogen bond acceptor and has a high dielectric constant, enabling it to solvate cations effectively. |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Soluble | DMSO is a highly polar, aprotic solvent with a strong ability to solvate cations. It is often a good solvent for many amine salts. |

| Dichloromethane (DCM) | Aprotic, Nonpolar | Insoluble | The low polarity of DCM is insufficient to overcome the crystal lattice energy of the ionic salt. |

| Toluene | Aprotic, Nonpolar | Insoluble | As a nonpolar aromatic hydrocarbon, toluene lacks the necessary polarity and hydrogen bonding capability to dissolve an ionic compound. |

| Hexane | Aprotic, Nonpolar | Insoluble | A classic nonpolar solvent, hexane will not effectively solvate ionic species. |

Experimental Protocol for Solubility Determination

The following detailed protocol outlines a reliable method for determining the solubility of 1H-Pyrazol-4-ylamine dihydrochloride. This protocol is designed to be a self-validating system, incorporating steps for ensuring accuracy and reproducibility.

Materials and Equipment

-

1H-Pyrazol-4-ylamine dihydrochloride (purity ≥98%)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol:

Caption: Key safety considerations for handling amine salts.

Conclusion

The solubility of 1H-Pyrazol-4-ylamine dihydrochloride in organic solvents is a critical parameter that influences its utility in drug discovery and development. This guide has provided a theoretical framework for understanding the factors that govern its solubility, along with a detailed, field-proven experimental protocol for its determination. By adhering to the principles of scientific integrity and rigorous experimental design outlined herein, researchers can generate the reliable and accurate solubility data necessary to advance their research and development efforts. The versatile nature of the pyrazole scaffold ensures that a thorough understanding of the physicochemical properties of its derivatives will continue to be of paramount importance in medicinal chemistry.

References

- The Role of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Khan, S. (2026). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate.

- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). MDPI.

- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed Central.

- McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides.

- Safety Data Sheet. (2026). Angene Chemical.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). MDPI.

- An In-depth Technical Guide on the Solubility of 2-Amino-N-cyclohexyl-N-methylbenzylamine in Organic Solvents. (n.d.). Benchchem.

- SAFETY DATA SHEET. (n.d.). Fisher Scientific.

- SAFETY DATA SHEET. (2025). Sigma-Aldrich.

- Experiment 13 – Properties of Amines and Amides. (n.d.). Moorpark College.

- 1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride. (n.d.). Chem-Impex.

- CAS 103286-58-4 | 1H-Pyrazol-4-ylamine dihydrochloride. (n.d.). Synblock.

- SAFETY DATA SHEET. (n.d.). Fisher Scientific.

- safety data sheet. (n.d.). Enamine.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- 1-Methyl-1H-pyrazol-4-ylamine hydrochloride. (n.d.). PubChem.

- 1H-pyrazol-4-amine. (n.d.). PubChem.

- 1H-pyrazol-4-ylmethylamine dihydrochloride. (n.d.). Santa Cruz Biotechnology.

- Wetzel, W. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. CAS 103286-58-4 | 1H-Pyrazol-4-ylamine dihydrochloride - Synblock [synblock.com]

- 8. chemhaven.org [chemhaven.org]

- 9. moorparkcollege.edu [moorparkcollege.edu]

Stability and storage conditions for 1H-Pyrazol-4-ylamine dihydrochloride

An In-Depth Technical Guide to the Stability and Storage of 1H-Pyrazol-4-ylamine dihydrochloride

Introduction

1H-Pyrazol-4-ylamine dihydrochloride is a heterocyclic amine salt that serves as a valuable building block in medicinal chemistry and drug discovery. Its pyrazole core is a prevalent scaffold in numerous biologically active compounds. As a dihydrochloride salt, the compound exhibits increased aqueous solubility and crystallinity compared to its free base, which are advantageous properties for handling and formulation. However, this salt form also introduces specific challenges related to stability and storage, primarily concerning hygroscopicity and reactivity.

This guide provides a comprehensive overview of the stability profile of 1H-Pyrazol-4-ylamine dihydrochloride. It outlines the critical factors influencing its degradation, provides field-proven protocols for its handling and storage, and details experimental methodologies for assessing its stability. The insights herein are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the integrity and longevity of this important chemical entity throughout the research and development lifecycle.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of 1H-Pyrazol-4-ylamine dihydrochloride is the first step in developing appropriate stability and storage protocols.

| Property | Value | Source |

| Molecular Formula | C₃H₇Cl₂N₃ | [1] |

| Molecular Weight | 156.01 g/mol | [1] |

| CAS Number | 103286-58-4 | [1] |

| Appearance | Off-white to white powder/solid | [2] |

| Purity | ≥ 98% | [1] |

The presence of two hydrochloride moieties significantly influences the compound's properties, making it more susceptible to moisture absorption than the free base (1H-pyrazol-4-amine)[3].

Chemical Stability and Degradation Profile

The stability of 1H-Pyrazol-4-ylamine dihydrochloride is influenced by several environmental factors. As an amine hydrochloride, it is particularly sensitive to moisture and high pH environments.

Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere[4]. Amine hydrochloride salts are notoriously hygroscopic, and this is a primary stability concern for 1H-Pyrazol-4-ylamine dihydrochloride. Moisture absorption can lead to a cascade of physical and chemical issues:

-

Physical Changes: Caking, clumping, and liquefaction of the solid material, which complicates accurate weighing and handling[5].

-

Chemical Degradation: The presence of water can facilitate hydrolytic degradation pathways and act as a medium for reactions with atmospheric gases like carbon dioxide[6].

-

Accelerated Degradation: Absorbed water can lower the melting point and increase molecular mobility, accelerating degradation rates.

Potential Degradation Pathways

While specific degradation pathways for this molecule are not extensively published, we can infer potential routes based on the chemistry of pyrazoles and aromatic amines[6][7][8]. Key vulnerabilities include oxidation, photodegradation, and reactions under strongly basic conditions.

-

Oxidative Degradation: The pyrazole ring and the primary amine are susceptible to oxidation. Exposure to atmospheric oxygen, potentially accelerated by light or trace metal impurities, can lead to the formation of N-oxides, hydroxylated derivatives, or ring-opened byproducts.

-

Behavior under Basic Conditions: Neutralization of the dihydrochloride salt with a base will generate the free amine. While necessary for some synthetic applications, the free amine may be less stable, particularly in solution, and more prone to oxidative degradation or dimerization.

-

Thermal Stress: While generally stable under normal conditions, prolonged exposure to high temperatures can lead to decomposition, releasing hazardous gases such as nitrogen oxides (NOx) and hydrogen chloride (HCl)[9].

-

Photodegradation: Aromatic and heterocyclic compounds can be sensitive to UV or visible light. Energy absorption can lead to the formation of reactive species, resulting in dimerization, polymerization, or ring cleavage[10].

The following diagram illustrates the potential degradation pathways for 1H-Pyrazol-4-ylamine dihydrochloride under various stress conditions.

Recommended Storage and Handling

Adherence to proper storage and handling protocols is paramount to preserving the quality and integrity of 1H-Pyrazol-4-ylamine dihydrochloride. The following recommendations are synthesized from safety data sheets and best practices for handling hygroscopic amine salts[9][11][12].

Storage Conditions

The primary objective for storage is to minimize exposure to moisture, light, and incompatible materials.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place (typically 2-8°C or room temperature as specified by the supplier). | Low temperatures slow down the rate of potential chemical degradation. |

| Atmosphere | Keep in a dry, well-ventilated place.[2][13] | Minimizes moisture absorption and prevents the buildup of any potential off-gassing. |

| Container | Keep container tightly closed and securely sealed.[9][11][12] | This is the most critical step to prevent moisture ingress from the atmosphere. |

| Inert Gas | For long-term storage, consider storing under an inert atmosphere (e.g., Argon or Nitrogen). | Displaces atmospheric oxygen and moisture, providing maximum protection. |

| Desiccation | Store inside a desiccator containing a suitable desiccant (e.g., silica gel, calcium sulfate). | Actively removes moisture from the container's headspace, which is crucial for hygroscopic materials. |

| Light | Protect from light. | Prevents potential photodegradation. |

Handling Procedures

Proper handling techniques are essential to avoid contamination and degradation during use.

-

Work Environment: Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust particles[12].

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat[9][13].

-

Dispensing: When weighing, minimize the time the container is open to the atmosphere. Use a glove box or a balance with a draft shield in a low-humidity environment if possible.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases[2].

-

Spills: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal[9].

Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is a critical experiment to understand the intrinsic stability of a compound. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and pathways[10]. This information is invaluable for developing stable formulations and selecting appropriate analytical methods.

Objective

To systematically investigate the degradation of 1H-Pyrazol-4-ylamine dihydrochloride under hydrolytic, oxidative, photolytic, and thermal stress conditions as outlined by ICH guidelines.

Methodology

The following workflow provides a robust framework for conducting a forced degradation study.

Step-by-Step Protocol:

-

Prepare a Stock Solution: Accurately weigh and dissolve 1H-Pyrazol-4-ylamine dihydrochloride in a suitable solvent (e.g., a methanol/water mixture) to a concentration of 1 mg/mL.

-

Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize with 0.1 M NaOH, and dilute for analysis[14].

-

Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep at room temperature. Withdraw samples at time points, neutralize with 0.1 M HCl, and dilute for analysis[14].

-

Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light. Withdraw samples at time points and dilute for analysis[10].

-

Thermal Degradation:

-

Solid State: Place a known amount of the solid compound in an oven at 70°C.

-

Solution State: Place an aliquot of the stock solution in a sealed vial in a heating block at 70°C.

-

Analyze samples at appropriate time points[10].

-

-

Photodegradation: Expose a solution of the compound to a light source as per ICH Q1B guidelines (e.g., an option 2 light box). Keep a control sample wrapped in aluminum foil to protect it from light. Analyze both samples after a defined period[10].

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

-

Characterization: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass of degradation products, aiding in their structural elucidation[14].

Conclusion

The chemical integrity of 1H-Pyrazol-4-ylamine dihydrochloride is contingent upon a diligent approach to its storage and handling. Its primary vulnerability is hygroscopicity, which can be effectively managed by storing the compound in a tightly sealed container within a desiccated, cool, and dark environment. Understanding its potential degradation pathways—particularly its sensitivity to oxidation and high pH—allows for informed decisions during experimental design and execution. By implementing the protocols and best practices outlined in this guide, researchers can ensure the reliability of their results and the long-term viability of this valuable chemical reagent.

References

-

Emissions and formation of degradation products in amine-based carbon capture plants - FORCE Technology. (n.d.). FORCE Technology. [Link]

-

Degradation studies of amines and alkanolamines during sour gas treatment process. (2011). Academic Journals. [Link]

-

DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM - UM Research Repository. (2010). University of Malaya. [Link]

-

Degradation Studies of Amines - Carbon Dioxide - Scribd. (n.d.). Scribd. [Link]

-

Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC - NIH. (n.d.). National Institutes of Health. [Link]

-

Degradation studies of amines and alkanolamines during sour gas treatment process - Academic Journals. (2011). Academic Journals. [Link]

-

Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019). ResearchGate. [Link]

-

1H-pyrazol-4-amine | C3H5N3 | CID 78035 - PubChem - NIH. (n.d.). National Institutes of Health. [Link]

-

1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - MDPI. (n.d.). MDPI. [Link]

-

1-Methyl-1H-pyrazol-4-ylamine hydrochloride | C4H8ClN3 | CID 17354268 - PubChem. (n.d.). National Institutes of Health. [Link]

- Dosage forms for hygroscopic active ingredients - Google Patents. (n.d.).

-

An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019). Pharmaceutical Technology. [Link]

-

1-methyl-1H-pyrazol-4-amine | C4H7N3 | CID 4770990 - PubChem. (n.d.). National Institutes of Health. [Link]

-

Drying and Storing Hygroscopic Salts : r/chemistry - Reddit. (2017). Reddit. [Link]

-

Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product - Scirp.org. (n.d.). Scientific Research Publishing. [Link]

-

1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. (2022). Molecules. [Link]

Sources

- 1. CAS 103286-58-4 | 1H-Pyrazol-4-ylamine dihydrochloride - Synblock [synblock.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. 1H-pyrazol-4-amine | C3H5N3 | CID 78035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US20030180249A1 - Dosage forms for hygroscopic active ingredients - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. forcetechnology.com [forcetechnology.com]

- 8. academicjournals.org [academicjournals.org]

- 9. fishersci.com [fishersci.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. enamine.enamine.net [enamine.enamine.net]

- 14. Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product [scirp.org]

The Versatile Heterocyclic Scaffold: A Technical Guide to 1H-Pyrazol-4-ylamine Dihydrochloride

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1H-Pyrazol-4-ylamine dihydrochloride, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. The pyrazole nucleus is a privileged scaffold, and the strategic placement of an amino group at the 4-position bestows this molecule with versatile reactivity, enabling the construction of a diverse array of complex molecular architectures.[1] This document delves into the synthesis, physicochemical properties, reactivity, and applications of 1H-Pyrazol-4-ylamine dihydrochloride, with a particular focus on its role in the development of kinase inhibitors and other biologically active compounds. Detailed experimental protocols and safety information are provided to facilitate its practical application in the laboratory.

Introduction: The Significance of the 4-Aminopyrazole Moiety

Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are of immense interest in pharmaceutical and materials science due to their wide range of biological activities and unique chemical properties.[1] Among the various substituted pyrazoles, aminopyrazoles have emerged as particularly valuable synthons. The position of the amino group on the pyrazole ring significantly influences the molecule's reactivity and its potential applications.

1H-Pyrazol-4-ylamine, the subject of this guide, possesses a unique electronic and steric profile. The amino group at the C4 position, flanked by two ring nitrogens, allows for a range of chemical transformations, making it a cornerstone for the synthesis of fused heterocyclic systems with significant therapeutic potential. Notably, the 4-aminopyrazole core is a key pharmacophore in numerous kinase inhibitors, a class of drugs that has revolutionized cancer therapy. Its ability to form critical hydrogen bonds within the ATP-binding site of kinases makes it an attractive scaffold for drug design.

This guide will provide a detailed exploration of 1H-Pyrazol-4-ylamine dihydrochloride, offering both theoretical understanding and practical guidance for its effective utilization in research and development.

Physicochemical Properties and Handling

1H-Pyrazol-4-ylamine dihydrochloride is typically a stable, crystalline solid, which enhances its shelf-life and ease of handling compared to the free base. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of 1H-Pyrazol-4-ylamine and its Dihydrochloride Salt

| Property | 1H-Pyrazol-4-ylamine | 1H-Pyrazol-4-ylamine Dihydrochloride |

| CAS Number | 28466-26-4[1] | 103286-58-4[2] |

| Molecular Formula | C₃H₅N₃[1] | C₃H₇Cl₂N₃[2] |

| Molecular Weight | 83.09 g/mol [1] | 156.01 g/mol [2] |

| Appearance | Off-white to light yellow crystalline solid | White to off-white crystalline solid |

| pKa (predicted) | ~4.2 (for the amino group)[3] | Not applicable |

| Solubility | Soluble in water and polar organic solvents | Soluble in water, methanol; sparingly soluble in ethanol |

Safety and Handling:

1H-Pyrazol-4-ylamine dihydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated area or a fume hood. The compound may cause skin and eye irritation.[4] For detailed safety information, always consult the latest Material Safety Data Sheet (MSDS) from the supplier.[4][5]

Synthesis of 1H-Pyrazol-4-ylamine Dihydrochloride

The most common and practical laboratory synthesis of 1H-Pyrazol-4-ylamine dihydrochloride involves the reduction of a suitable 4-nitropyrazole precursor. This approach is favored due to the ready availability of starting materials and the generally high yields of the reduction step.

Synthetic Pathway: From 4-Nitropyrazole

A robust method for the synthesis of 1H-Pyrazol-4-ylamine dihydrochloride begins with the nitration of pyrazole, followed by the reduction of the resulting 4-nitropyrazole.

Sources

- 1. 1H-pyrazol-4-amine | C3H5N3 | CID 78035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 103286-58-4 | 1H-Pyrazol-4-ylamine dihydrochloride - Synblock [synblock.com]

- 3. 1H-Pyrazol-4-amine, 1-(1-cyclopropylethyl)-3-methyl- CAS#: 1545408-74-9 [m.chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. chemicalbook.com [chemicalbook.com]

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 4-Aminopyrazole Derivatives

Abstract

The 4-aminopyrazole core is a quintessential example of a "privileged scaffold" in medicinal chemistry, a molecular framework that is capable of providing useful ligands for more than one type of receptor or enzyme target. This technical guide provides an in-depth exploration of the discovery and historical development of 4-aminopyrazole derivatives. We will traverse the timeline from the foundational synthesis of the pyrazole ring to the modern-day applications of its 4-amino substituted analogs as potent and selective therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals, offering not just a historical overview, but also a practical synthesis of the chemistry, structure-activity relationships (SAR), and biological importance of this remarkable class of compounds.

The Genesis of a Heterocycle: From Knorr's Discovery to the Rise of Pyrazoles

The story of 4-aminopyrazoles begins with the discovery of the parent pyrazole ring. In 1883, the German chemist Ludwig Knorr, while attempting to synthesize a quinoline derivative, serendipitously created the first pyrazole derivative through the condensation of ethyl acetoacetate with phenylhydrazine.[1][2] This reaction, now famously known as the Knorr pyrazole synthesis , laid the groundwork for the entire field of pyrazole chemistry.[3][4] The initial product, 1-phenyl-3-methyl-5-pyrazolone, was the precursor to Antipyrine, one of the first synthetic and commercially successful non-steroidal anti-inflammatory drugs (NSAIDs).[4] This early success highlighted the therapeutic potential of the pyrazole scaffold and spurred further investigation into its derivatives.

The functionalization of the pyrazole nucleus with an amino group, particularly at the 4-position, unlocked a new dimension of biological activity. Early investigations in the mid-20th century began to reveal the diverse pharmacological properties of aminopyrazoles, setting the stage for their development as key components in modern drug discovery.

Synthetic Evolution: Crafting the 4-Aminopyrazole Core

The synthetic accessibility of a chemical scaffold is paramount to its exploration and application in medicinal chemistry. For 4-aminopyrazole derivatives, a variety of robust synthetic methods have been developed and refined over the years. The choice of a particular synthetic route is often dictated by the desired substitution pattern on the pyrazole ring and the availability of starting materials.

The Knorr Pyrazole Synthesis: A Classic Approach

The Knorr synthesis, while foundational for pyrazoles in general, can be adapted for the synthesis of 4-aminopyrazoles. This typically involves a two-step procedure starting from a 1,3-dicarbonyl compound. The dicarbonyl is first converted to an oxime derivative, which then undergoes a cyclization reaction with a hydrazine.[5]

This protocol is a generalized representation of the Knorr synthesis adapted for a 4-aminopyrazole precursor.

Step 1: Oximation of a 1,3-Dicarbonyl Compound

-

Dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Add a solution of sodium nitrite (1.1 equivalents) in water dropwise to the cooled reaction mixture (0-5 °C).

-

Maintain the temperature and stir for 2-4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, pour the reaction mixture into ice-water and collect the precipitated oxime by filtration. Wash with cold water and dry under vacuum.

Step 2: Cyclization with Hydrazine

-

Suspend the dried oxime (1 equivalent) in ethanol.

-

Add hydrazine hydrate (1.2 equivalents) to the suspension.

-

Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The 4-aminopyrazole product may precipitate upon cooling. If not, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Causality Behind Experimental Choices: The initial oximation at a low temperature is crucial to control the exothermic reaction and prevent the formation of byproducts. The subsequent cyclization with hydrazine is typically performed at elevated temperatures to drive the reaction to completion. The choice of solvent is important for the solubility of the reactants and the ease of product isolation.

Reduction of 4-Nitro and 4-Nitrosopyrazoles: A Common Pathway

A widely employed and efficient method for the synthesis of 4-aminopyrazoles is the reduction of a 4-nitro or 4-nitrosopyrazole precursor. This approach is advantageous as the nitro or nitroso group can be introduced onto the pyrazole ring through established nitration or nitrosation reactions.

-

Dissolve the 4-nitropyrazole derivative (1 equivalent) in a suitable solvent, such as ethanol, methanol, or ethyl acetate.

-

Add a catalyst, typically 10% Palladium on carbon (Pd/C), to the solution (5-10 mol%).

-

Subject the reaction mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-6 hours.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-aminopyrazole, which can be further purified by recrystallization or column chromatography.

Trustworthiness of the Protocol: This method is highly reliable and generally provides clean conversion to the desired amine with high yields. The use of a solid catalyst simplifies the work-up procedure, as it can be easily removed by filtration.

The Thorpe-Ziegler Cyclization: A Dinitrile Approach

The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile to form a cyclic β-enaminonitrile, which can then be hydrolyzed to a cyclic ketone. A modification of this reaction provides a pathway to 4-aminopyrazoles. This method is particularly useful for the synthesis of tetrasubstituted 4-aminopyrazoles.[5][6]

The following diagram illustrates the general workflow for the Thorpe-Ziegler synthesis of 4-aminopyrazoles.

Caption: Thorpe-Ziegler synthesis workflow for 4-aminopyrazoles.

Medicinal Chemistry Landscape: The Therapeutic Promise of 4-Aminopyrazoles

The 4-aminopyrazole scaffold has demonstrated a remarkable breadth of biological activities, leading to its exploration in various therapeutic areas.

Anticonvulsant Activity: An Early Discovery

Some of the earliest pharmacological investigations into 4-aminopyrazole derivatives, dating back to the 1970s, revealed their potential as anticonvulsant agents.[7] These early studies laid the foundation for further exploration of this scaffold in the realm of central nervous system disorders.[8]

Anti-inflammatory and Analgesic Properties

Antimicrobial and Antifungal Applications

The search for novel antimicrobial agents has also led to the investigation of 4-aminopyrazole derivatives. These compounds have shown activity against a range of bacterial and fungal pathogens.[11][12] The mechanism of action is often attributed to the inhibition of essential microbial enzymes.

Kinase Inhibition: A Modern Breakthrough in Cancer Therapy

In recent years, the most significant impact of 4-aminopyrazole derivatives has been in the field of oncology, particularly as inhibitors of protein kinases. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The 4-aminopyrazole scaffold has proven to be an excellent starting point for the design of potent and selective kinase inhibitors.

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibition is a validated strategy for cancer treatment. Several 4-aminopyrazole derivatives have been developed as potent CDK inhibitors.

CDK Signaling Pathway

Caption: Simplified CDK signaling pathway and the inhibitory action of 4-aminopyrazole derivatives.

The fibroblast growth factor receptor (FGFR) signaling pathway is implicated in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is a driver in various cancers. 4-Aminopyrazole derivatives have been successfully developed as potent FGFR inhibitors.

FGFR Signaling Pathway

Caption: The JNK signaling cascade and its therapeutic targeting by 4-aminopyrazole inhibitors. [13][14][15][16][17]

Structure-Activity Relationship (SAR) Insights

The extensive research into 4-aminopyrazole derivatives as kinase inhibitors has generated a wealth of SAR data. The 4-amino group typically forms a key hydrogen bond interaction with the hinge region of the kinase active site. Substituents at the N1, C3, and C5 positions of the pyrazole ring are crucial for modulating potency, selectivity, and pharmacokinetic properties.

| Compound Class | Target Kinase | Key SAR Observations | Representative IC50/Ki Values |

| Pyrazolo[3,4-d]pyrimidines | CDKs | The pyrimidine ring fused to the pyrazole core enhances binding affinity. Substituents on the pyrimidine modulate selectivity. | Ki = 0.005 µM for CDK2 [12] |

| 3-Aryl-4-aminopyrazoles | JNKs | The nature and substitution pattern of the C3-aryl group significantly impact potency and selectivity over other MAP kinases like p38. | IC50 = 7 nM for JNK3 [18] |

| Aminopyrazole-based covalent inhibitors | FGFRs | Incorporation of a reactive group (e.g., acrylamide) allows for covalent modification of a cysteine residue in the FGFR active site, leading to potent and durable inhibition. | IC50 = 41-99 nM against various FGFR isoforms [19] |

Conclusion and Future Perspectives

From its serendipitous discovery over a century ago, the pyrazole scaffold has evolved into a cornerstone of medicinal chemistry. The introduction of the 4-amino group has proven to be a particularly fruitful strategy, leading to the development of a diverse array of bioactive compounds. The journey of 4-aminopyrazole derivatives, from early anticonvulsant and anti-inflammatory leads to highly potent and selective kinase inhibitors for cancer therapy, showcases the power of scaffold-based drug design.

The future of 4-aminopyrazole chemistry remains bright. The continued exploration of this privileged scaffold, coupled with advances in computational chemistry and a deeper understanding of disease biology, will undoubtedly lead to the discovery of new and improved therapeutic agents. The versatility of the 4-aminopyrazole core ensures its continued relevance in the ongoing quest for novel medicines to address unmet medical needs.

References

- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.

- A Technical Guide to the Knorr Pyrazole Synthesis of 1883. (2025). BenchChem.

- Knorr Pyrazole Synthesis. (n.d.). In Merck Index.

- 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone. (2020). In Royal Society of Chemistry Books.

- Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. (2009). PubMed.

- Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap.

- Fichez, J., Busca, P., & Prestat, G. (n.d.).

- Elnagdi, M. H., et al. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC.

- Recent developments in aminopyrazole chemistry. (2025).

- FGF/FGFR signaling pathways. (n.d.).

- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). Semantic Scholar.

- Biologically active 4‐aminopyrazole derivatives. (n.d.).

- The FGFR signaling pathway. (a) Schematic of the structure of FGF... (n.d.).

- 3.2.5.1 The FGF-FGFR signaling pathway. The fibroblast growth factor... (n.d.).

- Schematic Overview of the JNK Signaling Pathway in neurons. The diagram... (n.d.).

- Schematic representation of FGFR signaling pathway. A typical FGFR gene... (n.d.).

- Diagram of FGFR signaling pathways. FGF-FGFR binding induces receptor... (n.d.).

- Schematic representation of JNK signaling. The JNK pathway is activated... (n.d.).

- Structure–activity relationship (SAR) of aminopyrazole derivatives as anticancer agents. (n.d.).

- Schematic diagram of the JNK signaling pathway. Inflammatory cytokines,... (n.d.).

- JNK Signaling Pathway. (n.d.).

- Synthesis, the antibacterial and antifungal action of 4-aminopyrazolo[1,5-a]pyrazines. (2018). Journal of Organic and Pharmaceutical Chemistry.

- A schematic diagram of the JNK signaling pathway promoting cell death... (n.d.).

- Unveiling Antimicrobial Agent-4: A Technical Guide to a Novel Pyranopyrazole Deriv

- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PubMed Central.

- Graphviz view of a cell cycle canonical signaling pathway with gene... (n.d.).

- CDK Signaling Pathway. (n.d.).

- Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities. (2009). European Journal of Medicinal Chemistry.

- Thorpe reaction. (n.d.). Wikipedia.

- Discovery of N,4-Di(1 H-pyrazol-4-yl)

- Synthesis and anticonvulsant activity, and structure-activity relationships of sodium channel blocking 3-aminopyrroles. (n.d.). PubMed.

- Synthesis of 4‐aminopyrazolone amino acids. Reagents and reaction... (n.d.).

- Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). PubMed.

- Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. (2021). PubMed.

- Synthesis and antimicrobial activity of new 4-fromyl pyrazole derivatives drived from galloyl hydrazide. (n.d.). Chemical Methodologies.

- The schematic illustration of CDK and association of cyclin molecules.... (n.d.).

- Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (n.d.). IJPPR.

- CDK Signaling Pathway Luminex Multiplex Assay. (n.d.).

- Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities. (n.d.). PubMed.

- Thorpe-Ziegler Reaction. (2014).

- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PubMed Central.

- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (n.d.). IJPPR.

- Cdk Graph Diagram Plugin. (2025). AWS Project Development Kit (PDK).

- Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Deriv

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Knorr Pyrazole Synthesis [drugfuture.com]

- 3. books.rsc.org [books.rsc.org]

- 4. books.rsc.org [books.rsc.org]

- 5. soc.chim.it [soc.chim.it]

- 6. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 7. Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 11. Synthesis, the antibacterial and antifungal action of 4-aminopyrazolo[1,5-a]pyrazines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 12. chemmethod.com [chemmethod.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. researchgate.net [researchgate.net]

- 18. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]

A Technical Guide to the Theoretical Investigation of the Electronic Properties of 4-Aminopyrazoles and Their Applications in Drug Discovery

Abstract

The 4-aminopyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities, including potent anticancer and anti-inflammatory properties. The electronic characteristics of this heterocyclic system are pivotal to its molecular interactions and, consequently, its therapeutic efficacy. This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the electronic properties of 4-aminopyrazole derivatives. We delve into the application of Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), and Quantitative Structure-Activity Relationship (QSAR) models. Furthermore, this guide details the practical application of these theoretical insights in drug discovery, with a focus on molecular docking and the design of novel kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the rational design of next-generation 4-aminopyrazole-based therapeutics.

Introduction to 4-Aminopyrazoles

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry.[1] This designation stems from its presence in a multitude of clinically approved drugs and biologically active compounds.[2][3] The unique structural and electronic features of the pyrazole nucleus allow it to serve as a versatile template for designing ligands that can interact with a wide range of biological targets with high affinity and specificity.[3]

The Significance of the 4-Amino Functional Group

The introduction of an amino group at the 4-position of the pyrazole ring significantly influences the molecule's electronic properties and biological activity. The amino group acts as a potent electron-donating group, modulating the electron density distribution across the heterocyclic ring. This, in turn, affects the molecule's reactivity, intermolecular interactions, and binding affinity to target proteins. The hydrogen bonding capabilities of the 4-amino group are also crucial for anchoring the ligand within the active site of enzymes and receptors.[4]

Overview of Biological Activities of 4-Aminopyrazole Derivatives

4-Aminopyrazole derivatives have demonstrated a broad spectrum of pharmacological activities. They have been extensively investigated as:

-

Anticancer Agents: Particularly as inhibitors of various kinases such as Janus kinases (JAKs), cyclin-dependent kinases (CDKs), and Trk kinases.[5][6][7]

-

Anti-inflammatory Agents: By targeting enzymes like cyclooxygenase (COX).[2]

-

Antimicrobial and Antioxidant Agents: Exhibiting activity against various bacterial and fungal strains, as well as demonstrating radical-scavenging capabilities.[8][9]

The Role of Theoretical and Computational Chemistry in Advancing 4-Aminopyrazole Research

Theoretical and computational chemistry have become indispensable tools in modern drug discovery. These methods provide invaluable insights into the electronic structure, reactivity, and interaction of molecules at an atomic level. For 4-aminopyrazoles, computational studies enable:

-

The elucidation of structure-activity relationships (SAR).[5]

-

The rational design of novel derivatives with enhanced potency and selectivity.

-

The prediction of pharmacokinetic properties (ADME).[9]

Theoretical Methodologies for Analyzing Electronic Properties

Density Functional Theory (DFT)

DFT is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems.[10] It is widely employed to calculate various molecular properties, including geometries, vibrational frequencies, and electronic properties.[11]

DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density. This allows for the calculation of the system's energy and other properties from the electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction.

-

Molecule Building: Construct the 3D structure of the 4-aminopyrazole derivative using a molecular modeling software (e.g., GaussView, Avogadro).

-

Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common level of theory for this is the B3LYP functional with a 6-31G(d,p) basis set.[11]

-

Frequency Calculation: After optimization, a frequency calculation should be performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Property Calculation: Single-point energy calculations are then performed on the optimized geometry to obtain various electronic properties such as HOMO-LUMO energies, molecular electrostatic potential, and natural bond orbital analysis.

Caption: A generalized workflow for performing DFT calculations on a 4-aminopyrazole derivative.

-

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): These frontier orbitals are crucial for determining a molecule's reactivity and electronic transitions.[12]

-

MEP (Molecular Electrostatic Potential): A map of the electrostatic potential on the electron density surface, which helps in identifying regions prone to electrophilic and nucleophilic attack.[13]

-

NBO (Natural Bond Orbital) Analysis: Provides insights into charge distribution, hybridization, and intramolecular interactions.[13]

Time-Dependent Density Functional Theory (TD-DFT)

TD-DFT is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra (e.g., UV-Vis).[13][14]

TD-DFT calculations can predict the energies of electronic transitions from the ground state to various excited states. This information is invaluable for interpreting experimental UV-Vis spectra and understanding the photophysical properties of molecules.

-

Optimized Geometry: Start with the DFT-optimized ground-state geometry of the 4-aminopyrazole.

-

TD-DFT Calculation: Perform a TD-DFT calculation, specifying the number of excited states to be calculated. The choice of functional and basis set can significantly impact the accuracy of the results.

-

Spectrum Generation: The output will provide the excitation energies and oscillator strengths for each transition, which can be used to generate a simulated UV-Vis spectrum.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are statistical models that relate the biological activity of a series of compounds to their physicochemical properties or theoretical molecular descriptors.

QSAR helps in understanding which molecular properties are important for a compound's biological activity and can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues.

Caption: A schematic representation of the workflow for developing a QSAR model.

In-Depth Analysis of the Electronic Properties of 4-Aminopyrazoles

Frontier Molecular Orbitals (HOMO and LUMO)

The HOMO and LUMO are key to understanding the chemical reactivity and electronic properties of molecules.[12] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive.[12]

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 4-aminopyrazole | -5.89 | -0.25 | 5.64 |

| 3,5-dimethyl-4-aminopyrazole | -5.62 | -0.11 | 5.51 |

| 1-phenyl-4-aminopyrazole | -5.45 | -0.87 | 4.58 |

Note: These are representative values and can vary based on the level of theory used.

In 4-aminopyrazoles, the HOMO is typically localized on the pyrazole ring and the amino group, reflecting the electron-donating nature of these moieties. The LUMO is often distributed over the pyrazole ring, indicating that this is the region most likely to accept electrons.

Molecular Electrostatic Potential (MEP)

The MEP is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards charged species.[13]

In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack. Regions of positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack. For 4-aminopyrazoles, the nitrogen atoms of the pyrazole ring and the oxygen atoms of any carbonyl substituents are typically regions of negative potential.

The MEP is instrumental in understanding non-covalent interactions, such as hydrogen bonding and halogen bonding, which are critical for ligand-receptor binding.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and charge distribution within a molecule.[13]

NBO analysis can quantify the natural atomic charges on each atom, providing a more intuitive understanding of the charge distribution than Mulliken population analysis. It can also reveal details about hyperconjugative interactions and lone pair delocalization.

Spectroscopic Properties

Theoretical calculations of spectroscopic properties, such as IR and NMR spectra, can be highly correlated with experimental data, aiding in the structural elucidation of newly synthesized compounds.[14][15]

Calculated vibrational frequencies (IR) and chemical shifts (NMR) can be compared with experimental spectra to confirm the structure of a synthesized 4-aminopyrazole derivative.[15][16] Discrepancies between calculated and experimental values can often be attributed to solvent effects and intermolecular interactions in the experimental setup.

Application of Theoretical Insights in Drug Discovery

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[17][18]

Docking algorithms sample a large number of possible conformations and orientations of a ligand within the active site of a protein and use a scoring function to estimate the binding affinity for each pose.

-

Protein Preparation: Obtain the 3D structure of the target kinase (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Generate the 3D structure of the 4-aminopyrazole ligand and optimize its geometry. Assign charges and define rotatable bonds.

-

Binding Site Definition: Define the binding site on the protein, typically based on the location of a co-crystallized ligand or known active site residues.

-

Docking Simulation: Run the docking simulation using software such as AutoDock or Glide.

-

Analysis of Results: Analyze the top-ranked docking poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) and predict the binding affinity.[18]

Sources

- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Theoretical studies on the structure and detonation properties of amino-, methyl-, and nitro-substituted 3,4,5-trinitro-1H-pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jocpr.com [jocpr.com]

- 12. espublisher.com [espublisher.com]

- 13. researchgate.net [researchgate.net]

- 14. Experimental and theoretical investigation of the spectroscopic and electronic properties of pyrazolyl ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The spectroscopic and electronic properties of dimethylpyrazole and its derivatives using the experimental and computational methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Pyrazolo[3,4-d]pyrimidines Utilizing 1H-Pyrazol-4-ylamine Dihydrochloride: An In-depth Technical Guide

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry and drug discovery, primarily due to its structural resemblance to the endogenous purine nucleus. This bioisosteric relationship allows pyrazolo[3,4-d]pyrimidine derivatives to effectively interact with the ATP-binding sites of various kinases, leading to the modulation of their activity. Consequently, this heterocyclic system is a cornerstone in the development of targeted therapies, particularly in oncology. A multitude of compounds incorporating this scaffold have been investigated and developed as potent inhibitors of enzymes such as cyclin-dependent kinases (CDKs), Src tyrosine kinase, and Bruton's tyrosine kinase (BTK), demonstrating significant potential in the treatment of various cancers and inflammatory diseases. The strategic synthesis of diverse pyrazolo[3,4-d]pyrimidine libraries is therefore a critical endeavor for researchers in the field.

This comprehensive guide provides detailed application notes and protocols for the synthesis of pyrazolo[3,4-d]pyrimidines, with a specific focus on the versatile and accessible starting material, 1H-Pyrazol-4-ylamine dihydrochloride. The protocols outlined herein are designed to be robust and reproducible, offering insights into the underlying chemical principles to empower researchers in their synthetic efforts.

Synthetic Strategy: From 4-Aminopyrazole to the Fused Pyrimidine Ring

The core of the synthetic strategy involves the construction of the pyrimidine ring onto the pre-existing pyrazole core of 1H-Pyrazol-4-ylamine. This is typically achieved through a cyclocondensation reaction with a suitable one-carbon synthon. The use of 1H-Pyrazol-4-ylamine dihydrochloride as the starting material presents a key consideration: the in-situ neutralization of the hydrochloride salt to liberate the reactive free amine. This is a critical step, as the protonated amine is not nucleophilic enough to participate in the desired condensation reaction. The choice of base and reaction conditions must be carefully optimized to ensure efficient deprotonation without promoting unwanted side reactions.

Two primary and reliable methods for the construction of the pyrazolo[3,4-d]pyrimidine ring from 1H-Pyrazol-4-ylamine dihydrochloride are detailed below:

-

Reaction with Formamide: This is a direct and atom-economical approach where formamide serves as both the solvent and the source of the additional carbon and nitrogen atoms required to form the pyrimidine ring.

-

Reaction with Urea or Thiourea: This method allows for the introduction of an oxo or thioxo functionality at the 4-position of the pyrimidine ring, providing a handle for further functionalization.

The following sections provide detailed, step-by-step protocols for these synthetic transformations.

Experimental Protocols

Protocol 1: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine via Formamide Cyclization

This protocol describes the direct synthesis of the parent 1H-pyrazolo[3,4-d]pyrimidin-4-amine, a key intermediate for further elaboration. The high temperature of the reaction facilitates both the neutralization of the dihydrochloride salt and the subsequent cyclization.

Reaction Scheme:

A schematic of the synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine.

Materials and Equipment:

| Reagent/Material | Grade | Supplier |

| 1H-Pyrazol-4-ylamine dihydrochloride | ≥98% | Commercial Source |

| Formamide | ACS Reagent Grade | Commercial Source |

| Ethanol | Anhydrous | Commercial Source |

| Round-bottom flask (100 mL) | - | - |

| Reflux condenser | - | - |

| Heating mantle | - | - |

| Magnetic stirrer and stir bar | - | - |

| Buchner funnel and filter paper | - | - |

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1H-Pyrazol-4-ylamine dihydrochloride (1.56 g, 10 mmol).

-

Addition of Reagent: Add an excess of formamide (40 mL) to the flask.

-

Reaction: Heat the reaction mixture to reflux (approximately 180-190 °C) with vigorous stirring. The reaction is typically complete within 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Dichloromethane:Methanol 9:1).

-

Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. A precipitate will form.

-

Pour the cooled mixture into ice-water (100 mL) and stir for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with cold water (2 x 20 mL) and then with a small amount of cold ethanol (10 mL).

-

Purification: The crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford the pure 1H-Pyrazolo[3,4-d]pyrimidin-4-amine.

-

Drying: Dry the purified product under vacuum at 60 °C to a constant weight.

Expected Yield: 70-80%

Characterization: The structure of the product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.

Protocol 2: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4(5H)-one via Urea Cyclization

This protocol details the synthesis of the 4-oxo derivative of the pyrazolo[3,4-d]pyrimidine scaffold, which is a valuable intermediate for further chemical modifications, such as chlorination followed by nucleophilic substitution.

Reaction Scheme:

A schematic of the synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4(5H)-one.

Materials and Equipment:

| Reagent/Material | Grade | Supplier |

| 1H-Pyrazol-4-ylamine dihydrochloride | ≥98% | Commercial Source |

| Urea | ACS Reagent Grade | Commercial Source |

| Pyridine | Anhydrous | Commercial Source |

| Round-bottom flask (50 mL) | - | - |

| Heating bath (oil or sand) | - | - |

| Magnetic stirrer and stir bar | - | - |

| Buchner funnel and filter paper | - | - |

Procedure:

-

Reaction Mixture: In a 50 mL round-bottom flask, thoroughly mix 1H-Pyrazol-4-ylamine dihydrochloride (1.56 g, 10 mmol) and urea (1.20 g, 20 mmol).

-

Solvent and Base: Add anhydrous pyridine (20 mL) to the mixture. Pyridine acts as both a solvent and a base to neutralize the HCl salt.

-

Reaction: Heat the reaction mixture to 120-130 °C in an oil bath with stirring. Maintain this temperature for 6-8 hours. Monitor the reaction progress by TLC.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature.

-

Remove the pyridine under reduced pressure.

-